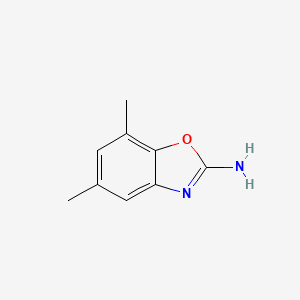
5,7-Dimethyl-1,3-benzoxazol-2-amine
Overview
Description
5,7-Dimethyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of 2-aminobenzoxazoles, which includes 5,7-Dimethyl-1,3-benzoxazol-2-amine, can be achieved through two main synthetic strategies . The first strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis
The InChI code for 5,7-Dimethyl-1,3-benzoxazol-2-amine is 1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzoxazoles, including 5,7-Dimethyl-1,3-benzoxazol-2-amine, are complex and varied . For instance, the cyclization of 2-aminophenols using BrCN as a cyanating agent is a common protocol, but BrCN is highly toxic . Another approach is the direct 2-C amination of benzoxazoles, but this method has drawbacks such as the use of transition metal catalysts, high temperatures, nitrogen atmosphere, or co-oxidants .Physical And Chemical Properties Analysis
5,7-Dimethyl-1,3-benzoxazol-2-amine is a powder that is stored at room temperature . It has a molecular weight of 162.19 .Scientific Research Applications
5,7-Dimethyl-1,3-benzoxazol-2-amine: A Comprehensive Analysis of Scientific Research Applications
Drug Development: This compound has shown potential in the development of new pharmaceuticals. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines, showing significant inhibition of lung, breast, and colon cancer cells .
Antimicrobial Applications: Research has explored the antimicrobial properties of derivatives of 5,7-Dimethyl-1,3-benzoxazol-2-amine, indicating its potential use in combating bacterial infections .
Antioxidant Properties: Studies have also investigated the antioxidant capabilities of this compound, comparing its radical scavenging ability to that of ascorbic acid .
Material Synthesis: The compound’s exceptional properties make it suitable for use in the synthesis of new materials with potential applications in various industries.
Biological Studies: Its versatile nature allows for application in biological studies, contributing to our understanding of biological processes and systems.
Larvicidal Activities: Some derivatives have been tested for their effectiveness against larvae, which could have implications for pest control strategies .
Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole… SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT AND LARVICIDAL… Buy 5,7-Dimethyl-1,3-benzoxazol-2-amine | 1249836-00-7
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5,7-dimethyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCULOVLLBLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1,3-benzoxazol-2-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

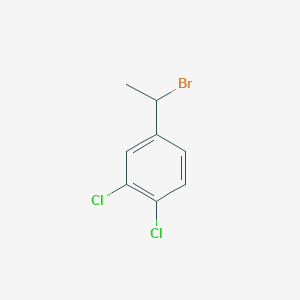
![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

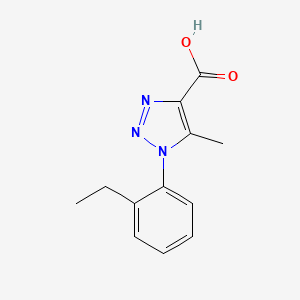

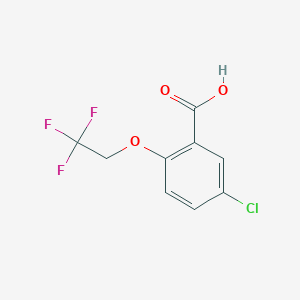
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)
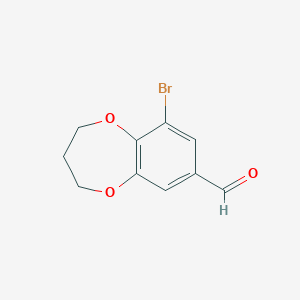
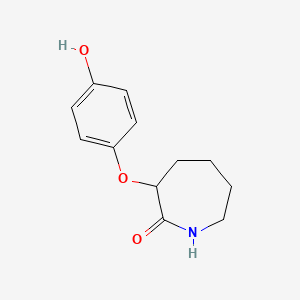
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)